molecular formula C16H15N B11514470 6-Ethyl-2-phenylindolizine

6-Ethyl-2-phenylindolizine

Cat. No.: B11514470
M. Wt: 221.30 g/mol
InChI Key: ZOTZLJLIJRDAKW-UHFFFAOYSA-N
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Description

6-Ethyl-2-phenylindolizine is a nitrogen-containing heterocyclic compound belonging to the indolizine family. Indolizines are known for their unique structural and electronic properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features an indolizine core with ethyl and phenyl substituents at positions 6 and 2, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-phenylindolizine can be achieved through several methods, including classical and modern approaches. One common method involves the cyclization of 2-alkylpyridines with appropriate electrophiles. For instance, the reaction between 2-ethylpyridine and phenylacetylene in the presence of a palladium catalyst can yield this compound . Another approach involves the use of radical cyclization/cross-coupling reactions, which offer high atom- and step-economy .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as those involving palladium or nickel catalysts, are commonly employed due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-phenylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide in ethanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Reduced indolizine derivatives.

    Substitution: Functionalized indolizine derivatives.

Comparison with Similar Compounds

6-Ethyl-2-phenylindolizine can be compared with other indolizine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other indolizine derivatives.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

6-ethyl-2-phenylindolizine

InChI

InChI=1S/C16H15N/c1-2-13-8-9-16-10-15(12-17(16)11-13)14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

ZOTZLJLIJRDAKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=C(C=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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